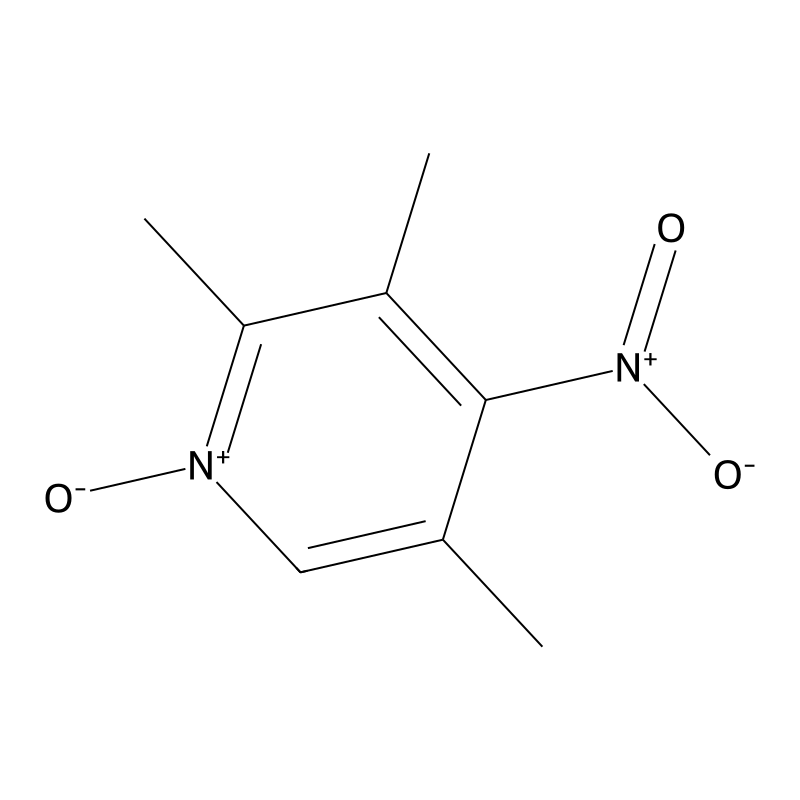

2,3,5-Trimethyl-4-nitropyridine 1-oxide

Content Navigation

- 1. General Information

- 2. Procurement Guide: 2,3,5-Trimethyl-4-nitropyridine 1-oxide as a Functionalized Synthesis Intermediate

- 3. Non-Interchangeability: Why 4-Nitropyridine 1-Oxide is Not a Viable Substitute

- 4. Quantitative Evidence: Precursor Suitability & Reactivity Control with 2,3,5-Trimethyl-4-nitropyridine 1-oxide

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,5-Trimethyl-4-nitropyridine 1-oxide (CAS 86604-79-7) is a polysubstituted heterocyclic building block used in multi-step organic synthesis. As a member of the pyridine N-oxide class, its chemical behavior is defined by the strong electron-withdrawing properties of the N-oxide and C4-nitro groups, which activate the 4-position for nucleophilic aromatic substitution (SNAr). The specific 2,3,5-trimethyl substitution pattern provides distinct steric and electronic modulation compared to unsubstituted analogs, making it a critical precursor for specific, highly substituted pyridine targets found in pharmaceutical chemistry.

References

- Katritzky, A. R.; Lunt, E. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. *Tetrahedron* **1969**, *25* (18), 4291-4304.

- Ochiai, E. Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. *J. Org. Chem.* **1953**, *18* (5), 534-551.

Substituting 2,3,5-Trimethyl-4-nitropyridine 1-oxide with a simpler analog like 4-nitropyridine 1-oxide will lead to critical failures in synthesis outcomes and process control. The three methyl groups are not passive substituents; they dictate reactivity and provide the specific molecular framework required for certain downstream targets. The C3-methyl group sterically hinders the approach of nucleophiles to the C4 position, modulating reaction kinetics compared to the highly reactive unsubstituted parent compound. Furthermore, this specific trimethylated scaffold is a required structural component for advanced pharmaceutical targets, such as certain proton-pump inhibitors and developmental drugs where bioisosteric replacement with a methylated pyridine core is a deliberate design choice. Using a different analog would result in the synthesis of an entirely different final molecule, failing to meet the project's structural objectives.

References

- Liveris, M.; Miller, J. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. *Tetrahedron* **1969**, *25* (18), 4291-4304.

- Lee, K., et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. *Bioorganic Chemistry* **2021**, *115*, 105191.

Precursor Suitability: Essential Building Block for Omeprazole-Class Pharmaceutical Intermediates

2,3,5-Trimethyl-4-nitropyridine 1-oxide is a documented intermediate and known related compound in the synthesis of Omeprazole, a widely used proton pump inhibitor. The synthesis of the core pyridine structure of Omeprazole requires the specific 2,3,5-trimethyl substitution pattern. This compound provides this exact framework, with the N-oxide and nitro groups serving as essential handles for subsequent chemical transformations, such as reduction of the nitro group to an amine and nucleophilic displacement to introduce the required methoxy group. Procuring a compound without this precise methylation pattern, such as 4-nitropyridine 1-oxide, makes the synthesis of the final active pharmaceutical ingredient impossible.

| Evidence Dimension | Precursor structural requirement |

| Target Compound Data | Provides the mandatory 2,3,5-trimethylpyridine core for Omeprazole-class synthesis. |

| Comparator Or Baseline | 4-Nitropyridine 1-oxide: Lacks the required methyl groups, making it unsuitable as a precursor for this specific target. |

| Quantified Difference | Qualitative but absolute: The comparator is structurally incompatible for the synthesis of the target molecule. |

| Conditions | Multi-step synthesis of Omeprazole and related pharmaceutical compounds. |

For process chemists synthesizing specific pharmaceutical targets, procuring the correct starting scaffold is non-negotiable; this compound provides the exact, required trimethylated core.

Reactivity Modulation: Steric Hindrance at C4 Provides Controlled Nucleophilic Substitution

The rate of nucleophilic aromatic substitution (SNAr) on the 4-nitropyridine 1-oxide scaffold is highly sensitive to steric effects from adjacent substituents. In a kinetic study of related compounds, the presence of two methyl groups at the 3- and 5-positions (adjacent to the C4 reaction site) was shown to retard the rate of reaction with sodium ethoxide compared to analogs with less steric bulk. The target compound, 2,3,5-trimethyl-4-nitropyridine 1-oxide, possesses a methyl group at the C3 position, which similarly hinders the approach of nucleophiles. This built-in steric shield slows the reaction rate relative to the highly reactive, unhindered 4-nitropyridine 1-oxide, offering better process control and potentially improved selectivity in complex syntheses.

| Evidence Dimension | Relative rate of nucleophilic substitution |

| Target Compound Data | Reaction rate is sterically retarded by the C3-methyl group. |

| Comparator Or Baseline | 4-Nitropyridine 1-oxide (unsubstituted): Lacks steric hindrance, leading to faster, potentially less controllable reactions. |

| Quantified Difference | Qualitative (slower reaction rate), based on established physical organic principles demonstrated in closely related systems. |

| Conditions | Reaction with nucleophiles (e.g., alkoxides) in SNAr reactions. |

This compound is the right choice for syntheses where the high reactivity of unsubstituted 4-nitropyridine 1-oxide leads to poor control, over-reaction, or side-product formation.

Scaffold Value: Enables Access to Trimethyl-Aminopyridines for Bioisosteric Drug Design

In modern drug discovery, the strategic replacement of a core chemical scaffold (bioisosterism) is a key tactic for improving efficacy and ADME properties. A patented series of selective fibroblast growth factor receptor 4 (FGFR4) inhibitors was developed by intentionally replacing a standard pyridine/pyrimidine core with a trimethylpyridine ring, highlighting the value of this specific substitution pattern. 2,3,5-Trimethyl-4-nitropyridine 1-oxide is a direct precursor to 4-amino-2,3,5-trimethylpyridine via reduction of the nitro group. This provides medicinal chemists with a direct route to a valuable, non-obvious scaffold that has demonstrated utility in creating novel, high-value therapeutic candidates.

| Evidence Dimension | Access to advanced molecular scaffolds |

| Target Compound Data | Direct precursor to the 4-amino-2,3,5-trimethylpyridine scaffold. |

| Comparator Or Baseline | Standard aminopyridines (e.g., 4-aminopyridine): Lack the specific trimethyl substitution pattern shown to be advantageous in targeted drug design programs. |

| Quantified Difference | Provides access to a distinct, patented class of molecular structures not achievable with simpler analogs. |

| Conditions | Synthesis of intermediates for medicinal chemistry and drug discovery, specifically for bioisosteric replacement strategies. |

Procuring this compound allows medicinal chemists to build molecules with a specific, high-value trimethylpyridine core that has been explicitly used to generate novel intellectual property.

Key Precursor in the Process Development of Proton Pump Inhibitors

This compound is the appropriate choice when the synthetic target is an Omeprazole-class molecule or a related analog requiring the 2,3,5-trimethylpyridine core. Its structure is non-negotiable for achieving the final API.

Controlled Introduction of Nucleophiles onto a Polysubstituted Pyridine Ring

Ideal for synthetic routes where the high reactivity of 4-nitropyridine 1-oxide is problematic. The sterically-moderated reactivity of this compound allows for more controlled SNAr reactions, improving yields and minimizing side-product formation in the synthesis of complex 4-substituted pyridines.

Scaffold Synthesis for Medicinal Chemistry and Fragment-Based Drug Discovery

This is the preferred starting material for research programs aiming to explore the chemical space around the trimethylpyridine scaffold. Its utility as a precursor to 4-amino-2,3,5-trimethylpyridine makes it a valuable asset for generating novel compounds based on bioisosteric replacement strategies that have proven successful in fields like oncology.

References

- Liveris, M.; Miller, J. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol. *Tetrahedron* **1969**, *25* (18), 4291-4304.

- Lee, K., et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. *Bioorganic Chemistry* **2021**, *115*, 105191.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant